molecular formula C137H207N41O39S3 B1591216 Prosomatostatin CAS No. 73032-94-7

Prosomatostatin

Cat. No. B1591216
CAS RN: 73032-94-7
M. Wt: 3148.6 g/mol
InChI Key: GGYTXJNZMFRSLX-UHFFFAOYSA-N
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Description



  • Prosomatostatin is a precursor peptide that gives rise to the biologically active forms of somatostatin: somatostatin-14 (SS-14) and somatostatin-28 (SS-28) .

  • It is produced by endocrine cells and the central nervous system.

  • SS-14 and SS-28 play roles in inhibiting growth hormone secretion, regulating glucagon and insulin synthesis in the pancreas, and influencing glucose metabolism.





  • Synthesis Analysis



    • Prosomatostatin originates from a larger precursor called pre-prosomatostatin .

    • Pre-prosomatostatin is processed to form prosomatostatin, which is further cleaved to generate SS-14 and SS-28.





  • Molecular Structure Analysis



    • Prosomatostatin consists of 92 amino acids after removal of the 24-amino acid signal sequence.

    • SS-14 and SS-28 are cyclic peptides derived from prosomatostatin.





  • Chemical Reactions Analysis



    • Somatostatin acts via G protein-coupled somatostatin receptors .

    • It inhibits adenylyl cyclase upon activation, affecting downstream targets such as Na+/H+ exchanger, Rho GTPase, and nitric oxide synthase.





  • Physical And Chemical Properties Analysis



    • NT-proSST (N-terminal prosomatostatin) has been studied as a potential biomarker.

    • However, it is unsuitable for predicting cardiovascular or all-cause mortality in stable outpatients with T2DM.




  • Scientific Research Applications

    Hormonal Regulation and Metabolic Effects

    Prosomatostatin (pro-S) and its derived peptides, such as somatostatin-14 (S-14), somatostatin-13 (S-13), and somatostatin-28 (S-28), play a significant role in hormonal regulation and metabolic processes. Research indicates that while pro-S, S-14, and S-13 levels remain constant, S-28 levels can double after food ingestion, suggesting its role as a hormone that may modulate postprandial nutrient absorption and use. The small intestine is identified as the primary source of S-28, emphasizing its importance in the digestive process (Ensinck et al., 1989).

    Cardiovascular and Metabolic Disease Marker

    N-terminal prosomatostatin (NT-proSST) has been associated with cardiovascular diseases and diabetes. Higher levels of NT-proSST correlate with an increased risk of incident coronary artery disease (CAD), all-cause mortality, and cardiovascular mortality. This association is not linear but is particularly pronounced in subjects with high values of NT-proSST. This indicates NT-proSST's potential as a biomarker for cardiovascular health and metabolic disorders (Hedbäck et al., 2016).

    Neurological Health Indicator

    Elevated levels of NT-proSST have been significantly linked with an increased risk of vascular dementia among older adults. This suggests that NT-proSST might be critical in understanding the development of dementia and could serve as an early biomarker for this condition (Holm et al., 2017).

    Alzheimer's Disease Research

    In patients with Alzheimer's disease, a significant increase in unprocessed 15 Kdalton prosomatostatin and a decrease in mature somatostatin-14 have been observed. This alteration suggests impaired processing mechanisms in these patients and provides insight into the somatostatinergic neuronal alterations associated with Alzheimer's disease (Gomez et al., 1986).

    Future Directions



    • Further research is needed to explore the regulatory mechanisms controlling somatostatin expression.

    • Investigating its potential therapeutic applications, especially in the context of cardiovascular disease, remains an area of interest.




    properties

    IUPAC Name

    37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GGYTXJNZMFRSLX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C137H207N41O39S3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    3148.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Prosomatostatin

    CAS RN

    73032-94-7
    Record name Somatostatin-28
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Citations

    For This Compound
    3,260
    Citations
    CA Meyers, WA Murphy, TW Redding… - Proceedings of the …, 1980 - National Acad Sciences
    … A time-course experiment for the effect of prosomatostatin on growth hormone release in … prosomatostatin from porcine hypothalami was described (4). Hypothalamic prosomatostatin is …
    Number of citations: 128 www.pnas.org
    RH Goodman, DC Aron, BA Roos - Journal of Biological Chemistry, 1983 - ASBMB
    … of the NHAerminal region of prosomatostatin, required relatively large amounts of … prosomatostatin. In view of the high degree of homology between rat and human pre-prosomatostatin, …
    Number of citations: 276 www.jbc.org
    R Benoit, F Esch, HPJ Bennett, N Ling, M Ravazzola… - Metabolism, 1990 - Elsevier
    Several peptides are generated from prosomatostatin (proSS) in addition to somatostatin-14 (SS-14) and somatostatin-28 (SS-28). These are SS-28(1–12), proSS(1–76) and, as shown …
    Number of citations: 41 www.sciencedirect.com
    R Benoit, N Ling, F Esch - Science, 1987 - science.org
    … By using an antibody against the amino terminus of prosomatostatin, a decapeptide with the … The antral decapeptide may represent a bioactive product generated from prosomatostatin …
    Number of citations: 132 www.science.org
    MJ Low, RE Hammer, RH Goodman, JF Habener… - Cell, 1985 - cell.com
    … We report here the production and processing of pre-prosomatostatin … Therefore, the preprosomatostatin encoded by the fusion gene is identical to normal pre-prosomatostatin, and its …
    Number of citations: 125 www.cell.com
    YC Patel, AS Galanopoulou, SN Rabbani, JL Liu… - Molecular and cellular …, 1997 - Elsevier
    We have characterized the biosynthetic origin of somatostatin-14 (SS-14), SS-28, and pro-SS [1-10] from pro-SS (PSS) in 1027B 2 rat islet tumor cells. Because these cells lack …
    Number of citations: 35 www.sciencedirect.com
    C Patzelt, HS Tager, RJ Carroll… - Proceedings of the …, 1980 - National Acad Sciences
    A 12.5-kilodalton protein not related to insulin or glucagon was detected in pulse-chase-labeled rat islets of Langerhans. Although this protein reacted poorly with various somatostatin …
    Number of citations: 96 www.pnas.org
    M Bersani, L Thim, FGA Baldissera, JJ Holst - Journal of Biological …, 1989 - ASBMB
    Prosomatostatin (pro-SS) is a peptide of 92 amino acids which contains the extensively studied somatostatin (SS) 1–28 and SS 1–14 at the C terminus. Little is known about the N-…
    Number of citations: 45 www.jbc.org
    JW Ensinck, EC Laschansky, RE Vogel… - The Journal of …, 1989 - Am Soc Clin Investig
    Prosomatostatin (pro-S) and its bioactive posttranslational products, somatostatin-14 (S-14), somatostatin-13 (S-13), and somatostatin-28 (S-28), were measured in human plasma by …
    Number of citations: 63 www.jci.org
    SN RABBANI, YC PATEL - Endocrinology, 1990 - academic.oup.com
    Mammalian prosomatostatin (pro-S) undergoes extensive processing at the C-terminal segment where the somatostatin- like biological activities (S-14 and S-28) reside. The recent …
    Number of citations: 36 academic.oup.com

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